Sacubutril Impurity-11 is a chemical compound associated with the synthesis of sacubitril, a neprilysin inhibitor used in the treatment of heart failure. It is classified as an impurity in the production of sacubitril, which is part of a combination drug known as LCZ696 (Entresto). This compound plays a significant role in pharmaceutical formulations, particularly in ensuring the quality and efficacy of the active pharmaceutical ingredient.
Sacubutril Impurity-11 is derived from the synthetic processes involved in producing sacubitril. As an impurity, it is classified under the category of related substances that may arise during the synthesis of sacubitril. The International Conference on Harmonisation guidelines govern the acceptable limits for such impurities in pharmaceutical products to ensure safety and efficacy.
The synthesis of sacubitril involves several steps, including cyclization, addition reactions, debenzylation, and esterification. A notable method for preparing sacubitril includes using chiral induction reagents to enhance yields and purity while minimizing environmental impact. For instance, one process utilizes (S)-1-(α-aminobenzyl)-2-naphthol as a starting material, which undergoes cyclization with various reagents under controlled conditions to produce sacubitril and its impurities .
The synthesis pathway often requires careful monitoring to control the formation of impurities such as Sacubutril Impurity-11. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to analyze the purity and identify any related substances during production .
Sacubutril Impurity-11 has the molecular formula and a molecular weight of approximately 319.83 g/mol. The compound exhibits specific stereochemistry that can influence its biological activity and interaction with other molecules .
The structural representation indicates that it contains functional groups typical of amine and ester compounds, contributing to its reactivity in various chemical environments.
Sacubutril Impurity-11 can participate in several chemical reactions typical for compounds containing amine and ester functionalities. These include:
Sacubitril acts primarily as a neprilysin inhibitor through its active metabolite, LBQ657. The mechanism involves inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By preventing this degradation, sacubitril enhances the levels of these peptides, leading to increased cyclic guanosine monophosphate concentrations, promoting vasodilation, natriuresis, and diuresis .
This mechanism is crucial for managing heart failure by reducing blood pressure and alleviating symptoms associated with fluid overload.
Sacubitril Impurity-11 is characterized by specific physical properties that influence its behavior in pharmaceutical formulations:
These properties are critical when considering how Sacubutril Impurity-11 interacts within drug formulations.
Sacubitril Impurity-11 serves primarily as a marker for quality control during the synthesis of sacubitril. Its presence must be monitored to ensure that it remains within acceptable limits defined by regulatory bodies such as the International Conference on Harmonisation. Understanding its behavior helps pharmaceutical companies maintain compliance with safety standards while ensuring the therapeutic efficacy of sacubitril formulations.
Additionally, research into impurities like Sacubutril Impurity-11 contributes to broader studies on drug metabolism and pharmacokinetics, enhancing knowledge about how different compounds interact within biological systems.
Pharmaceutical impurities represent critical quality attributes that significantly impact drug safety and efficacy profiles. During API development, impurities arise from multiple sources including starting materials, synthetic intermediates, byproducts, and degradation pathways. Regulatory bodies including the FDA and EMA enforce stringent controls through ICH guidelines (Q3A-Q3D) that mandate identification, characterization, and quantification of impurities exceeding threshold levels (typically 0.10% for daily doses ≤2g). Sacubitril Impurity-11 exemplifies such a process-related impurity generated during the synthesis of sacubitril, the neprilysin inhibitor component in the blockbuster heart failure combination drug sacubitril/valsartan (marketed as Entresto®). This impurity's control demonstrates the pharmaceutical industry's commitment to Quality by Design (QbD) principles, where comprehensive impurity profiling ensures final product quality while mitigating potential patient risks [1] [3].
Sacubitril Impurity-11, chemically designated as (αR,γS)-γ-Amino-α-methyl[1,1′-biphenyl]-4-pentanoic acid or alternatively as (2R,4S)-5-([1,1′-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, constitutes a stereochemically defined process-related impurity in sacubitril manufacturing. This compound's significance stems from its structural similarity to the parent API, potentially arising through incomplete reaction steps or specific degradation pathways during synthesis. The impurity features the core biphenyl moiety and chiral centers characteristic of sacubitril, differing primarily in the functionalization of the pentanoic acid chain. Its controlled presence serves as a critical quality indicator during analytical method validation (AMV), Abbreviated New Drug Application (ANDA) submissions, and commercial production quality control. Global API manufacturers employ this impurity as a reference standard to establish chromatographic methods capable of distinguishing sacubitril from structurally analogous impurities, thereby ensuring the final drug product's therapeutic integrity [1] [2] [8].
Table 1: Key Identifiers of Sacubitril Impurity-11
| Property | Specification | Source |
|---|---|---|
| CAS Registry Number | 1039307-95-3 (free acid); 1038924-71-8 (HCl salt) | [1] [2] [8] |
| Molecular Formula | C₁₈H₂₁NO₂·HCl (hydrochloride salt) | [2] [8] |
| Molecular Weight | 319.83 g/mol (hydrochloride salt) | [2] [8] |
| IUPAC Name | (αR,γS)-γ-Amino-α-methyl[1,1′-biphenyl]-4-pentanoic acid hydrochloride | [1] [8] |
| Synonyms | (2R,4S)-5-([1,1′-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride | [2] [8] |
| Therapeutic Context | Sacubitril/Valsartan (Entresto®) Impurity | [3] [5] |
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: